molecular formula C8H3Cl3O2 B2882692 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde CAS No. 28294-42-0

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde

Cat. No.: B2882692
CAS No.: 28294-42-0
M. Wt: 237.46
InChI Key: ASGMHDRZPSQORS-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Benzenedicarbaldehydes in Organic Synthesis

Polyhalogenated benzenedicarbaldehydes are a class of organic compounds that have garnered significant interest in the field of organic synthesis. Their molecular architecture, characterized by a benzene (B151609) ring substituted with multiple halogen atoms and two aldehyde functional groups, imparts unique reactivity and makes them valuable building blocks for the construction of more complex molecules. The presence of electron-withdrawing halogen atoms significantly influences the reactivity of the aromatic ring and the aldehyde moieties, often enhancing their susceptibility to nucleophilic attack. This class of compounds serves as versatile precursors in the synthesis of a wide range of materials, including polymers, dyes, and pharmaceuticals. The strategic placement of halogen and aldehyde groups allows for selective functionalization, enabling the creation of intricate molecular frameworks.

Research Landscape of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde and Its Structural Analogs

While specific research on 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is limited, its structural analogs, such as 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde, have been investigated. These analogs are often utilized as monomers in the synthesis of porous organic polymers and covalent organic frameworks (COFs). The trifunctional nature of the 1,3,5-isomer allows for the formation of highly cross-linked, porous structures with potential applications in gas storage and catalysis. Research into these analogs provides valuable insights into the potential chemical behavior and applications of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, suggesting its utility as a bifunctional monomer in polymer chemistry.

Overview of Multifunctional Aromatic Scaffolds in Advanced Materials Chemistry

Multifunctional aromatic scaffolds are key components in the design and synthesis of advanced materials. mdpi.com These scaffolds are organic molecules that possess multiple reactive sites, allowing for the construction of extended, often porous, networks. The resulting materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), exhibit high surface areas, tunable pore sizes, and diverse functionalities. The properties of these materials are directly influenced by the geometry and electronic nature of the aromatic building blocks. The incorporation of halogen atoms and aldehyde groups into these scaffolds can enhance their thermal stability and introduce specific catalytic or sensory properties. These materials are being explored for a wide array of applications, including gas separation, chemical sensing, and energy storage. mdpi.com

Properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3O2/c9-6-1-7(10)5(3-13)8(11)4(6)2-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMHDRZPSQORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for 2,4,6 Trichlorobenzene 1,3 Dicarbaldehyde

Direct Formylation Strategies for Polychlorinated Benzene (B151609) Derivatives

Direct formylation involves the introduction of one or more formyl (-CHO) groups directly onto a pre-existing polychlorinated benzene ring. This approach is attractive for its potential atom economy and reduced step count. However, the presence of multiple deactivating chloro groups on the aromatic ring poses a significant challenge to conventional electrophilic aromatic substitution reactions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. nrochemistry.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comname-reaction.com This reagent is a moderately strong electrophile that reacts with activated aromatic rings.

For the synthesis of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, a potential starting material would be 1,3,5-trichlorobenzene. However, the three chlorine atoms strongly deactivate the benzene ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent. To overcome this, forcing reaction conditions, such as higher temperatures and longer reaction times, might be necessary. The regioselectivity of the reaction would be directed by the existing chloro substituents, which are ortho, para-directing but deactivating. In 1,3,5-trichlorobenzene, all unsubstituted positions are equivalent, which could potentially lead to the desired 1,3-diformylation product, although the introduction of the first deactivating formyl group would further hinder the second formylation step.

Parameter Typical Vilsmeier-Haack Conditions Hypothetical Modified Conditions for 1,3,5-Trichlorobenzene
Substrate Electron-rich arenes1,3,5-Trichlorobenzene
Reagents DMF, POCl₃DMF, POCl₃ (or a more reactive Vilsmeier reagent)
Solvent Dichloromethane, DMFHigh-boiling solvent (e.g., 1,2-dichloroethane)
Temperature 0 °C to room temperatureElevated temperatures (e.g., >100 °C)
Reaction Time 1-6 hoursExtended reaction times (e.g., >24 hours)
Work-up Aqueous hydrolysisAqueous hydrolysis

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other activated systems. wikipedia.org It utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically boric acid or trifluoroacetic acid. The reaction proceeds through a series of steps involving the formation of an iminium ion intermediate that attacks the aromatic ring. wikipedia.org

Similar to the Vilsmeier-Haack reaction, the Duff reaction is generally more effective on electron-rich substrates. Applying this reaction to a highly deactivated substrate like 1,3,5-trichlorobenzene would be challenging. The reaction mechanism involves electrophilic attack on the aromatic ring, which is disfavored by the presence of electron-withdrawing chlorine atoms. Modifications to the standard Duff protocol, such as the use of stronger acids or higher temperatures, might be explored, but the likelihood of achieving diformylation in good yield is expected to be low.

Halogenation Pathways for Aromatic Dialdehyde (B1249045) Precursors

An alternative strategy involves the direct halogenation of a suitable aromatic dialdehyde precursor, such as isophthalaldehyde (benzene-1,3-dicarbaldehyde). smolecule.comwikipedia.org This approach reverses the order of functional group introduction, with the formyl groups being present on the ring prior to chlorination. The two aldehyde groups are meta-directing and strongly deactivating, which will influence the regioselectivity of the halogenation reaction.

Electrophilic chlorination of isophthalaldehyde would be expected to occur at the positions meta to both aldehyde groups. The position C-5 is meta to both C-1 and C-3 aldehydes, making it the most deactivated position. The positions C-2, C-4, and C-6 are ortho or para to one aldehyde and meta to the other. The C-2 position is sterically hindered by the two adjacent aldehyde groups. Therefore, chlorination would be expected to occur at the C-4 and C-6 positions. The introduction of the first chlorine atom would further deactivate the ring, making subsequent chlorinations more difficult. Achieving trichlorination at the 2, 4, and 6 positions would likely require harsh reaction conditions, such as high temperatures and the use of a strong Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) with a chlorinating agent like chlorine gas or sulfuryl chloride.

Reagent System Typical Application Potential Application for Isophthalaldehyde Trichlorination
Cl₂ / FeCl₃Chlorination of deactivated aromatic ringsStepwise chlorination of isophthalaldehyde under forcing conditions
SO₂Cl₂ / AlCl₃Chlorination of aromatic compoundsAlternative reagent system for achieving polychlorination
N-Chlorosuccinimide (NCS) / Acid catalystMilder chlorination of moderately activated ringsLikely insufficient reactivity for the trichlorination of isophthalaldehyde

This table outlines potential halogenating systems for the synthesis of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde from isophthalaldehyde, based on general principles of electrophilic aromatic halogenation.

Multistep Synthetic Sequences for Complex Halogenated Aromatic Aldehyde Scaffolds

Given the challenges associated with direct formylation and halogenation of highly substituted benzenes, multistep synthetic sequences often provide a more viable route to complex molecules like 2,4,6-trichlorobenzene-1,3-dicarbaldehyde. libretexts.orglibretexts.org These sequences allow for the strategic introduction and modification of functional groups to achieve the desired substitution pattern.

One plausible multistep approach could begin with a more easily functionalized starting material. For example, one could start with a substituted aniline or phenol, perform the desired halogenation and formylation reactions, and then remove or convert the initial activating group. The order of reactions is crucial in multistep synthesis to ensure the correct regiochemical outcome. lumenlearning.com

A hypothetical synthetic sequence could be:

Nitration of 1,3,5-trichlorobenzene: Introduction of a nitro group to further functionalize the ring.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

Sandmeyer-type reactions: Conversion of the amino group to other functionalities that can then be converted to aldehydes.

Formylation: Introduction of the aldehyde groups at the desired positions.

Alternatively, a route starting from a substituted toluene could be envisioned, where the methyl groups are first halogenated and then oxidized to aldehydes. The timing of the ring chlorination relative to the side-chain oxidation would be a critical consideration.

Process Optimization and Mechanistic Investigations in 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde Synthesis

Due to the lack of specific literature on the synthesis of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, any proposed synthetic route would require significant process optimization. Key parameters to investigate would include:

Catalyst Screening: For halogenation reactions, a variety of Lewis acids could be screened to find the optimal balance between reactivity and selectivity.

Solvent Effects: The choice of solvent can significantly impact reaction rates and product distribution.

Temperature and Reaction Time Profiles: Detailed studies would be needed to determine the optimal temperature and time to maximize the yield of the desired product while minimizing the formation of byproducts.

Reagent Stoichiometry: The molar ratios of the reactants would need to be carefully controlled to favor the desired level of substitution.

Mechanistic investigations would be crucial to understanding the underlying reaction pathways and to guide process optimization. Techniques that could be employed include:

Kinetic Studies: To determine the reaction order and activation energy.

In-situ Spectroscopy (e.g., FTIR, NMR): To monitor the formation of intermediates and byproducts in real-time.

Computational Modeling: To predict reaction pathways and transition state energies.

By combining these optimization and mechanistic studies, a robust and efficient synthesis of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde could potentially be developed.

Chemical Reactivity and Derivatization Strategies of 2,4,6 Trichlorobenzene 1,3 Dicarbaldehyde

Aldehyde Functional Group Transformations

The two aldehyde groups are the primary sites for a range of nucleophilic addition and redox reactions, characteristic of this functional group. These transformations allow for the extension of the molecular framework and the introduction of new functionalities.

A cornerstone of aldehyde chemistry is the condensation reaction with primary amines to form imines, commonly known as Schiff bases. This reaction is a versatile method for creating carbon-nitrogen double bonds and is fundamental in the synthesis of various organic compounds, including ligands for coordination chemistry and biologically active molecules. nih.govnih.gov The reaction of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde with two equivalents of a primary amine is expected to proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding di-imine.

The general mechanism involves the attack of the amine nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the imine. The reaction is typically catalyzed by acids or bases and can often be driven to completion by removing the water formed during the reaction. uobabylon.edu.iqbibliotekanauki.pl Given the bifunctional nature of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, it can react with diamines to form macrocyclic structures or polymers. wikipedia.org

Table 1: Representative Condensation Reactions for Schiff Base Formation

Amine Nucleophile Expected Product Reaction Conditions
Aniline N,N'-(2,4,6-trichloro-1,3-phenylene)bis(methan-1-yl-1-ylidene)dianiline Ethanolic solution, reflux
Ethylamine N,N'-(2,4,6-trichloro-1,3-phenylene)bis(methan-1-yl-1-ylidene)di(ethanamine) Methanol (B129727), room temperature

The aldehyde functional groups of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde can be readily oxidized to the corresponding carboxylic acid moieties, yielding 2,4,6-trichloroisophthalic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common oxidants for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like sodium hypochlorite (B82951) (NaClO) or hydrogen peroxide. researchgate.netlibretexts.orglibretexts.org The oxidation typically proceeds with high efficiency. For a substrate like 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, a strong oxidant would likely be effective in converting both aldehyde groups.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ Heating under reflux. libretexts.org
Potassium Permanganate (KMnO₄) Basic or acidic conditions, heat.
Sodium Hypochlorite (NaClO) Basic media, with or without microwave irradiation. researchgate.net

Conversely, the aldehyde groups can be reduced to primary alcohols, affording 2,4,6-trichloro-1,3-bis(hydroxymethyl)benzene. This reduction is a fundamental transformation in organic synthesis, providing access to diols that can serve as precursors for polyesters and other polymers.

A range of reducing agents can effect this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols. Catalytic hydrogenation is another effective method.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

Reducing Agent Typical Solvent
Sodium Borohydride (NaBH₄) Methanol, Ethanol (B145695)
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, Tetrahydrofuran (THF)

Beyond the formation of imines and the redox transformations, the aldehyde groups of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde are susceptible to a variety of other nucleophilic addition reactions. libretexts.org These reactions lead to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. masterorganicchemistry.comyoutube.com

One such reaction is the addition of Grignard reagents or organolithium compounds, which results in the formation of secondary alcohols after an acidic workup. The reaction with two equivalents of an organometallic reagent would yield a di-secondary alcohol. Another important reaction is the formation of cyanohydrins through the addition of hydrogen cyanide, which can be a valuable synthetic intermediate. masterorganicchemistry.com

Furthermore, in the absence of α-hydrogens, as is the case for 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, the molecule can undergo the Cannizzaro reaction in the presence of a strong base. vedantu.comdoubtnut.com This disproportionation reaction would lead to the simultaneous oxidation of one aldehyde group to a carboxylate and the reduction of the other to a primary alcohol within the same molecule, resulting in a hydroxy-acid derivative after acidification. vedantu.com

Aromatic Ring Functionalization and Substitution Chemistry

The chlorinated benzene (B151609) core of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde also presents opportunities for chemical modification, primarily through substitution reactions. The reactivity of the aromatic ring is heavily influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. minia.edu.egmsu.edu In the case of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, the benzene ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing effects of both the three chlorine atoms and the two aldehyde groups. libretexts.orgmasterorganicchemistry.com

The chlorine atoms are ortho, para-directing, while the aldehyde groups are meta-directing. wikipedia.org In this molecule, the C5 position is the only unsubstituted carbon on the ring. This position is meta to both aldehyde groups and ortho/para to the chlorine atoms. The directing effects of the substituents converge on this single available position, suggesting that if an electrophilic aromatic substitution reaction were to occur, it would likely take place at the C5 position. However, the cumulative deactivating effect of five electron-withdrawing groups would necessitate harsh reaction conditions, and the yield of such a reaction is expected to be low.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect
Chlorine 2, 4, 6 Inductively withdrawing, resonance donating Ortho, Para

Nucleophilic Aromatic Substitution Involving Chlorine Atoms

While direct experimental studies on the nucleophilic aromatic substitution (SNAr) of the chlorine atoms in 2,4,6-trichlorobenzene-1,3-dicarbaldehyde are not extensively detailed in the currently available scientific literature, the principles of organic chemistry allow for well-founded predictions of its reactivity. The benzene ring in this molecule is significantly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing aldehyde (-CHO) groups. These groups, positioned ortho and para to the chlorine atoms, effectively delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the substitution reaction. wikipedia.orglibretexts.orgopenstax.orgnih.gov

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group, in this case, a chloride ion. libretexts.orgopenstax.org The reactivity of aryl halides in SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, are crucial for the reaction to proceed. libretexts.orgopenstax.org In 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, the aldehyde groups at positions 1 and 3 provide this necessary activation for the chlorine atoms at positions 2, 4, and 6.

Based on these principles, it is anticipated that 2,4,6-trichlorobenzene-1,3-dicarbaldehyde would react with various nucleophiles, such as alkoxides, amines, and thiolates, to yield substituted products. The reaction conditions would likely involve a suitable solvent and potentially elevated temperatures to overcome the activation energy barrier.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde

Nucleophile (Nu⁻)Predicted ProductPotential Reaction Conditions
Methoxide (B1231860) (CH₃O⁻)2,4,6-Trimethoxybenzene-1,3-dicarbaldehydeSodium methoxide in methanol, reflux
Ethoxide (CH₃CH₂O⁻)2,4,6-Triethoxybenzene-1,3-dicarbaldehydeSodium ethoxide in ethanol, reflux
Amine (RNH₂)2,4,6-Tris(alkylamino)benzene-1,3-dicarbaldehydeExcess amine, polar aprotic solvent (e.g., DMSO, DMF), heat
Thiolate (RS⁻)2,4,6-Tris(alkylthio)benzene-1,3-dicarbaldehydeSodium thiolate in a polar solvent

Note: This table is based on predicted reactivity and not on reported experimental results.

Formation of Macrocyclic and Oligomeric Architectures from 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde

The bifunctional nature of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, possessing two reactive aldehyde groups, makes it a promising building block for the synthesis of macrocyclic and oligomeric structures. The most common strategy for constructing such architectures from aromatic dialdehydes is through condensation reactions with diamines to form Schiff base macrocycles or oligomers. nih.govscirp.org This approach is widely utilized in supramolecular chemistry to create complex host-guest systems and materials with unique properties.

The reaction between a dicarbaldehyde and a diamine can lead to a variety of products, including cyclic [n+n] condensation products (where n is the number of reacting molecules of each monomer) or linear oligomeric/polymeric chains. The outcome of the reaction is often influenced by several factors, including the stoichiometry of the reactants, the concentration (high dilution favors macrocyclization), the nature of the solvent, and the presence of a template ion. scirp.org

For 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, condensation with a linear diamine, such as ethylenediamine (B42938) or propylenediamine, could theoretically lead to the formation of a [2+2] macrocycle, where two molecules of the dialdehyde (B1249045) react with two molecules of the diamine. The rigidity of the benzene ring and the specific geometry of the aldehyde groups would influence the size and conformation of the resulting macrocycle.

Table 2: Potential Macrocyclic and Oligomeric Products from 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde and Diamines

Diamine ReactantPotential Product ArchitectureStoichiometry (Aldehyde:Amine)Potential Conditions
Ethylenediamine[2+2] Macrocyclic Schiff base1:1High dilution, methanol or ethanol as solvent
1,3-Diaminopropane[2+2] Macrocyclic Schiff base1:1High dilution, reflux in a suitable solvent
1,4-DiaminobenzeneLinear Oligo-Schiff base1:1Higher concentrations
1,3-DiaminobenzeneAngled Oligo-Schiff base1:1Higher concentrations

Note: The formation of these products is hypothetical and based on established reactivity patterns of similar aromatic dicarbaldehydes.

The resulting macrocyclic or oligomeric Schiff bases could be further modified, for instance, by reduction of the imine bonds to form more stable and flexible amine linkages. Furthermore, the presence of the chlorine atoms on the benzene ring offers potential sites for post-synthetic modification via nucleophilic aromatic substitution, allowing for the introduction of additional functionalities and the tuning of the properties of the final architecture. However, specific research detailing the synthesis and characterization of such macrocycles or oligomers derived from 2,4,6-trichlorobenzene-1,3-dicarbaldehyde is not prominently available in the reviewed literature.

Applications in Advanced Materials Science and Supramolecular Chemistry

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from molecular precursors, offering exceptional control over pore size, structure, and chemical environment. rsc.org The rigid and well-defined geometry of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde makes it a prospective building block for these advanced materials.

The construction of COFs and MOFs is governed by the principles of reticular chemistry, which involves the assembly of predetermined molecular building blocks into extended, periodic network structures. semanticscholar.orgnih.govresearchgate.net This design-based approach allows for the targeting of specific topologies by selecting building units with appropriate symmetry and connectivity. semanticscholar.org The final framework's architecture is dictated by the geometry of the monomers and the nature of the chemical bonds connecting them. researchgate.net

In this context, 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde functions as a linear or bent C2-symmetric linker. The two aldehyde groups serve as reactive sites for forming covalent bonds with complementary multitopic linkers, such as polyamines. The chlorine substituents introduce significant steric and electronic effects, influencing the planarity of the linker, the kinetics of framework formation, and the chemical properties of the resulting pore walls.

Table 1: Properties of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde as a Reticular Chemistry Linker

Property Description Implication in Framework Design
Symmetry C2 Influences the resulting network topology (e.g., sql, kgm).
Functionality Dicarbaldehyde Enables formation of imine, hydrazone, or azine linkages.
Structure Substituted Benzene (B151609) Ring Provides rigidity and a defined length for the framework strut.

| Substitution | Trichlorinated | Modifies electronic properties, introduces potential for halogen bonding, and creates a chemically distinct pore environment. |

Imine-based COFs, formed through the Schiff base condensation of aldehydes and amines, are among the most widely studied classes of COFs due to their high chemical stability. rsc.orgnih.gov The formation of the imine bond (-C=N-) is reversible, which is a critical feature for the "error-correction" process during synthesis that allows the disordered polymeric intermediates to reorganize into a thermodynamically stable, crystalline framework. nih.gov

Theoretically, the polycondensation of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde with multitopic amines, such as a C3-symmetric triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene) or a C4-symmetric tetraamine (B13775644) (e.g., tetrakis(4-aminophenyl)methane), would yield two-dimensional (2D) or three-dimensional (3D) imine-linked COFs, respectively. The reaction proceeds under solvothermal conditions, often with an acid catalyst, to facilitate the dynamic bond formation and crystallization process. nih.govgoogle.com The presence of electron-withdrawing chlorine atoms on the aldehyde monomer can influence the reactivity of the aldehyde groups and the stability of the resulting imine linkages.

The topology of a COF is determined by the symmetry of its building blocks. researchgate.net By combining linkers of different symmetries, a variety of predictable network structures can be achieved. rsc.orgresearchgate.net As a C2-symmetric linker, 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde can be used to construct several well-known topologies.

sql (square lattice) topology: Combination with a C4-symmetric linker (e.g., a tetraamine) would result in a 2D framework with square-shaped pores. nih.gov

hcb (honeycomb) or kgm (kagome) topology: Reaction with a C3-symmetric linker (e.g., a triamine) would generate 2D frameworks with hexagonal or dual-pore kagome structures. rsc.org

pts or dia topology: When used with a non-planar, Td-symmetric tetrahedral linker, it could theoretically form 3D frameworks with topologies such as pts or diamondoid (dia ). nih.gov

The specific choice of reaction conditions and the steric hindrance from the chlorine atoms would play a crucial role in directing the final structure and could potentially lead to interpenetrated frameworks to maximize packing efficiency. researchgate.net

Table 2: Predicted COF Topologies Using 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde (C2 Linker)

C2 Linker Co-monomer Symmetry Predicted 2D/3D Topology Common Abbreviation
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde C3 (e.g., Triamine) 2D Hexagonal hcb
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde C4 (e.g., Tetraamine) 2D Tetragonal sql

While specific applications for frameworks derived from 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde have not been documented, the functional properties of such materials can be inferred from the general characteristics of COFs. The permanent porosity and high surface area would make them candidates for gas storage and separation. mdpi.com The chlorine atoms lining the pore walls would create a distinct chemical environment, potentially offering selective adsorption of specific guest molecules.

Furthermore, the electron-deficient nature of the chlorinated aromatic rings could impart catalytic activity for certain organic transformations. The uniform and tunable pore structure of COFs also makes them promising platforms for drug delivery, where the pore size can be designed to accommodate specific therapeutic agents. mdpi.com

Supramolecular Assemblies and Non-Covalent Interactions

Beyond forming covalently bonded frameworks, molecules can organize into ordered structures through weaker, non-covalent interactions. This process, known as self-assembly, is central to supramolecular chemistry and crystal engineering. nih.gov

The structure of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde makes it an interesting candidate for studies in directed self-assembly. The key to its potential lies in the non-covalent interactions that its functional groups can participate in. nsf.gov The chlorine atoms, in particular, can engage in halogen bonding—a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nsf.govmdpi.com

This interaction, along with other forces like π–π stacking of the benzene rings and dipole-dipole interactions from the polar aldehyde groups, could be harnessed to guide the assembly of molecules into specific one-, two-, or three-dimensional supramolecular architectures. mdpi.comresearchgate.net For instance, in the solid state, derivatives of this compound could form predictable packing motifs guided by C-Cl···O or C-Cl···Cl interactions, a core principle of crystal engineering. researchgate.net While specific research on the self-assembly of this molecule is not available, the principles of supramolecular chemistry provide a clear framework for predicting its behavior. researchgate.net

Host-Guest Chemistry in Related Halogenated Aromatic Systems

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule through non-covalent interactions. Halogenated aromatic compounds are particularly effective as hosts due to their ability to engage in a variety of intermolecular forces, including halogen bonding, hydrogen bonding, and π-π interactions.

In systems analogous to 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, the chlorine substituents can act as halogen bond donors, interacting with electron-rich atoms of a guest molecule. The aldehyde groups, with their polarized carbonyl bonds, can participate in hydrogen bonding and dipole-dipole interactions. The strategic placement of these functional groups on the benzene ring can lead to the formation of well-defined binding cavities. Research on halogenated Werner clathrates, for instance, has demonstrated the significance of halogen···halogen and hydrogen bonds in the formation and stabilization of host-guest complexes. Similarly, studies on tetrakis(4-halophenyl)ethylene hosts have highlighted the role of halogen bonding in guest exchange processes. dtic.mil

Role of π-π Stacking Interactions in Molecular Assembly Design

The arrangement of aromatic rings in close proximity, known as π-π stacking, is a crucial factor in the self-assembly of molecules and the stability of the resulting structures. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic systems. nih.gov

The electronic nature of the aromatic ring significantly influences the strength and geometry of π-π stacking. In 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, the presence of three electron-withdrawing chlorine atoms and two aldehyde groups renders the aromatic ring electron-deficient. This property is advantageous for forming strong π-π stacking interactions with electron-rich aromatic systems. Such donor-acceptor stacking is generally stronger than interactions between identical aromatic rings.

Computational studies on substituted benzene complexes have shown that electron-withdrawing substituents lead to larger binding energies in π-π stacking interactions. dtic.mil The geometry of stacking can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. The specific arrangement adopted in a molecular assembly will depend on a delicate balance of steric and electronic factors. In the design of molecular assemblies, controlling these π-π stacking interactions is key to achieving desired packing motifs and, consequently, material properties. For example, the degree of π-orbital overlap can directly impact the electronic communication between molecules, which is critical for charge transport in organic semiconductors.

Potential in Optoelectronic and Semiconducting Materials

The structural and electronic features of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde suggest its potential as a building block for organic optoelectronic and semiconducting materials. The aldehyde groups provide reactive sites for polymerization or for the synthesis of larger conjugated molecules through reactions like Schiff base condensation.

The incorporation of the electron-deficient trichlorobenzene unit into a larger conjugated system can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap is a fundamental strategy in the design of organic semiconductors for applications in:

Organic Field-Effect Transistors (OFETs): The planarity of the aromatic core and the potential for ordered molecular packing through π-π stacking can facilitate efficient charge transport.

Organic Light-Emitting Diodes (OLEDs): By combining electron-donating and electron-accepting moieties in a single molecule or polymer, it is possible to create materials with tunable emission colors and improved charge injection/transport properties.

Organic Photovoltaics (OPVs): The donor-acceptor concept is central to OPV design, where the interface between electron-rich and electron-poor materials is responsible for charge separation.

While direct experimental data on the optoelectronic properties of materials derived from 2,4,6-trichlorobenzene-1,3-dicarbaldehyde is not yet prevalent, the principles of molecular engineering provide a strong rationale for its potential in this field. The combination of its rigid, halogenated core with the versatility of aldehyde chemistry makes it a promising candidate for the synthesis of next-generation organic electronic materials.

Below is a table summarizing the key molecular features of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde and their implications for materials science applications.

Molecular FeatureImplication in Materials SciencePotential Application Area
Electron-Deficient Aromatic Core Enhances π-π stacking with electron-rich aromatics; tunes electronic energy levels.Organic Semiconductors, OPVs
Two Aldehyde Functional Groups Allows for polymerization and synthesis of larger conjugated systems (e.g., via Schiff base condensation).Covalent Organic Frameworks, Conjugated Polymers
Three Chlorine Substituents Facilitates halogen bonding; increases thermal and chemical stability; influences molecular packing.Supramolecular Assemblies, Host-Guest Complexes
Planar and Rigid Structure Promotes ordered molecular packing and efficient charge transport.OFETs, Advanced Crystalline Materials

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trichlorobenzene 1,3 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum for this compound is expected to be relatively simple and highly characteristic. Due to the symmetrical substitution pattern, only two distinct signals are predicted:

A singlet in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the single proton at the C5 position of the benzene (B151609) ring.

A singlet in the aldehyde region (typically δ 10.0-10.5 ppm) corresponding to the two equivalent protons of the dicarbaldehyde groups.

The integration of these peaks would show a 1:2 ratio, confirming the presence of one aromatic proton and two aldehyde protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, four distinct carbon signals are expected, corresponding to the four unique carbon environments in the molecule:

A signal for the two equivalent aldehyde carbons (C=O), expected to appear significantly downfield (δ 185-195 ppm).

Three signals for the aromatic carbons: one for the carbon bearing the hydrogen atom (C-H), one for the carbons bearing the aldehyde groups (C-CHO), and one for the carbons bearing the chlorine atoms (C-Cl). The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents.

Analysis of related compounds, such as polychlorinated dihydrocamphenes, demonstrates the utility of combining ¹H and ¹³C NMR with advanced techniques like COSY, HMQC, and HMBC for unambiguous signal assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde.
NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HAr-H (C5)8.0 - 8.5Singlet
¹H-CHO10.0 - 10.5Singlet
¹³C-CHO185 - 195N/A
¹³CAr C-Cl135 - 145N/A
¹³CAr C-CHO130 - 140N/A
¹³CAr C-H125 - 135N/A

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde would be dominated by absorptions corresponding to its key functional groups.

Aldehyde C-H Stretch: A characteristic pair of medium-intensity bands is expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1690 cm⁻¹ and 1715 cm⁻¹ is indicative of the aromatic aldehyde carbonyl group. Conjugation with the benzene ring and the electronic effect of the chlorine atoms would influence the exact position of this band.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 700 cm⁻¹, would confirm the presence of carbon-chlorine bonds.

In the analysis of a related compound, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, the aldehyde functionality was observed shifting from 1693 cm⁻¹ to 1660 cm⁻¹, demonstrating the sensitivity of this vibration to ring substituents. dtic.mil

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-Cl bonds, which may be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Bands for 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aldehyde C-H Stretch2850 - 2880 and 2750 - 2780Medium
Carbonyl C=O Stretch1690 - 1715Strong
Aromatic C=C Stretch1450 - 1600Variable
Aromatic C-H Bending~850 - 900Strong
C-Cl Stretch700 - 1000Strong

X-ray Diffraction Studies of Crystalline Derivatives and Framework Materials

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid state. While a crystal structure for 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is not publicly available, studies on closely related derivatives provide significant insight into the expected structural features.

For instance, the single-crystal X-ray structure of 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde , a related derivative, has been reported. nih.gov The analysis revealed that the molecule is essentially planar. In its crystal structure, molecules are connected into chains via intermolecular O-H···O hydrogen bonds. nih.gov Furthermore, the molecules are stacked into columns, facilitating π–π stacking interactions with a centroid-centroid separation of 3.914 (2) Å. nih.gov Such non-covalent interactions are crucial in the formation of supramolecular architectures and framework materials. It is plausible that derivatives of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde would exhibit similar planar structures and engage in comparable intermolecular interactions, influencing their crystal packing.

Table 3: Crystallographic Data for the Derivative 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde. nih.gov
ParameterValue
Chemical FormulaC₈H₅ClO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5554 (15)
b (Å)3.9144 (8)
c (Å)25.676 (5)
β (°)97.921 (3)
Volume (ų)752.1 (3)

Gas Chromatography for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC) is an indispensable technique for separating and analyzing volatile and thermally stable compounds. For chlorinated aromatic compounds like 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, GC is the method of choice for monitoring the progress of its synthesis and for assessing the purity of the final product.

GC, frequently coupled with a mass spectrometer (GC/MS), allows for the separation of the target compound from starting materials, solvents, and byproducts. cdc.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the mass spectrum provides a molecular fingerprint that confirms its identity.

In the analysis of various trichlorobenzene isomers and related compounds like 2,4,6-trichlorophenol, GC/MS is the most widely used technique. cdc.govnih.gov Methods often employ capillary columns and detectors like electron capture detectors (ECD), which are highly sensitive to halogenated compounds, or mass spectrometers for definitive identification. cdc.govresearchgate.net A similar GC-based method would be established to quantify the purity of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, with detection limits capable of reaching parts-per-billion (ppb) levels, ensuring the identification of even trace impurities. researchgate.net

Computational and Theoretical Investigations of 2,4,6 Trichlorobenzene 1,3 Dicarbaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of aromatic compounds. For 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, the arrangement of electron-withdrawing chlorine atoms and aldehyde groups on the benzene (B151609) ring is expected to significantly influence its properties.

Key Predicted Electronic Properties:

PropertyPredicted CharacteristicRationale based on Analogous Compounds
Electron Density Distribution Electron deficient aromatic ring with localized areas of positive charge.Studies on other chlorinated and benzaldehyde (B42025) compounds show significant electron withdrawal from the ring.
Molecular Electrostatic Potential (MEP) Negative potential around the oxygen atoms of the aldehydes; positive potential on the aromatic ring and hydrogen atoms.This pattern is typical for aromatic aldehydes and is amplified by the presence of chlorine atoms.
Frontier Molecular Orbitals (HOMO-LUMO) A relatively low energy gap is expected, suggesting potential for reactivity.The presence of multiple electron-withdrawing groups tends to lower the LUMO energy, decreasing the gap.

The reactivity of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is predicted to be governed by the electrophilic nature of the carbonyl carbons in the aldehyde groups, making them susceptible to nucleophilic attack. The electron-deficient benzene ring is also expected to be less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful tool for elucidating the mechanisms of chemical reactions. For 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, theoretical studies can predict the pathways of reactions such as nucleophilic additions to the aldehyde groups and the formation of imines or other condensation products.

By modeling the transition states and reaction intermediates, it is possible to determine the most energetically favorable reaction pathways. For instance, in a reaction with a primary amine, the formation of a Schiff base would likely proceed through a tetrahedral intermediate, with the reaction rate influenced by the electronic effects of the chlorine substituents.

Molecular Dynamics Simulations of Supramolecular Systems and Assemblies

Molecular dynamics (MD) simulations can offer insights into how molecules of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde might self-assemble into larger supramolecular structures. nih.gov These simulations can model the non-covalent interactions, such as halogen bonding and dipole-dipole interactions, that would govern the formation of such assemblies.

The planar structure of the benzene ring, combined with the polar aldehyde groups and the potential for halogen bonding from the chlorine atoms, suggests that this molecule could form ordered, stacked structures in the solid state or in solution. MD simulations can predict the stability and morphology of these potential assemblies.

Predicted Intermolecular Interactions and Self-Assembly:

Interaction TypePotential Role in Supramolecular Assembly
π-π Stacking The aromatic rings can stack on top of each other, contributing to the formation of columnar structures.
Halogen Bonding The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.
Dipole-Dipole Interactions The polar aldehyde groups can lead to strong dipole-dipole interactions, influencing the packing of the molecules.

Predictive Modeling for Material Properties and Topological Network Formation

Predictive modeling can be used to forecast the potential material properties of polymers and networks derived from 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde. The two aldehyde groups provide reactive sites for polymerization reactions, potentially leading to the formation of porous organic frameworks or other advanced materials.

By using computational methods to simulate the formation of these networks, researchers can predict properties such as porosity, thermal stability, and electronic characteristics. The rigid and chlorinated aromatic backbone of the monomer unit would likely impart a high degree of thermal stability and specific electronic properties to the resulting materials. These predictive models are crucial for guiding the synthesis of new materials with tailored functionalities.

Emerging Research Directions and Future Outlook for 2,4,6 Trichlorobenzene 1,3 Dicarbaldehyde

Development of Green and Sustainable Synthetic Methodologies

Currently, detailed green synthesis routes for 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde are not documented in prominent research. Future work in this area would likely focus on replacing traditional, often hazardous, reagents and minimizing waste. Potential research directions could include:

Catalytic Approaches: Investigating novel catalysts to improve the efficiency and selectivity of the formylation of 1,3,5-trichlorobenzene, thereby reducing by-product formation.

Alternative Solvents: Exploring the use of greener solvents, such as supercritical fluids or bio-derived solvents, to replace chlorinated hydrocarbons or other volatile organic compounds.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction conditions, improve safety, and allow for easier scale-up compared to batch processes.

Exploration of Novel Supramolecular Architectures with Tailored Functionalities

The two aldehyde groups on the 2,4,6-trichlorobenzene-1,3-dicarbaldehyde scaffold make it a candidate for constructing complex supramolecular structures through dynamic covalent chemistry. Future research could explore:

Macrocycle Synthesis: Using this dialdehyde (B1249045) as a building block for the template-directed synthesis of novel macrocycles. The rigid and electronically defined core could impart unique host-guest recognition properties.

Covalent Organic Frameworks (COFs): Although its use is suggested by some commercial suppliers, detailed studies on the incorporation of 2,4,6-trichlorobenzene-1,3-dicarbaldehyde into COFs are absent. Research would be needed to synthesize and characterize such materials, which could have applications in gas storage, separation, or catalysis. The chlorine substituents could be leveraged to tune the electronic properties and stability of the resulting frameworks.

Advanced Functional Material Development for Specific Applications

The development of functional materials from 2,4,6-trichlorobenzene-1,3-dicarbaldehyde is a nascent field. Its chlorinated aromatic structure and reactive aldehyde groups are features that could be exploited for various applications.

Potential Application AreaProposed Material TypeRationale for Use
Sensing ChemosensorsThe aldehyde groups can react with specific analytes, leading to a detectable change in optical or electronic properties. The trichlorinated ring influences the electronic nature of the sensor.
Polymer Science High-Performance PolymersIncorporation into polymer backbones could enhance thermal stability and flame retardancy due to the high chlorine content.
Organic Electronics Organic SemiconductorsThe electron-withdrawing nature of the chlorine atoms and aldehyde groups could be utilized to create n-type organic electronic materials.

Further investigation is required to synthesize and test materials derived from this compound to validate these potential applications.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery and Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by accelerating the discovery and design of new materials. alfachemic.comalfa-chemical.comnanochemazone.combldpharm.com While no studies have specifically applied these techniques to 2,4,6-trichlorobenzene-1,3-dicarbaldehyde, future research could leverage AI in several ways:

Predicting Properties: ML models could be trained to predict the properties of hypothetical polymers or supramolecular structures derived from this compound, allowing researchers to screen vast numbers of potential materials computationally before undertaking laboratory synthesis.

Optimizing Synthesis: AI algorithms could be used to optimize reaction conditions for both the synthesis of the compound itself and its subsequent use in creating more complex materials, leading to higher yields and purity.

Inverse Design: Generative models could be employed to design novel molecules based on 2,4,6-trichlorobenzene-1,3-dicarbaldehyde with specific, desired properties for targeted applications.

The integration of these computational tools represents a powerful future direction for unlocking the full potential of specialized chemical building blocks like 2,4,6-trichlorobenzene-1,3-dicarbaldehyde.

Q & A

Q. What are the contradictions in reported toxicity data, and how can they be reconciled?

  • Methodological Answer : Discrepancies in LD50 values (e.g., rodent studies vs. in vitro assays) may arise from metabolite variability. Follow OECD guidelines for standardized acute toxicity testing. Comparative studies using HepG2 cells and zebrafish embryos under controlled exposure conditions (24–72 hrs) clarify bioaccumulation and oxidative stress mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.